Cinamilo-3,4-dihidroxi-alfa-cianocinamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is a chemical compound known for its potent inhibitory effects on lipoxygenases, particularly 12/15-lipoxygenases.
Aplicaciones Científicas De Investigación
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipoxygenase inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and its potential role in modulating oxidative stress.
Medicine: Explored for its therapeutic potential in treating diseases such as type 1 diabetes mellitus by inhibiting lipoxygenase activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in biochemical assays
Mecanismo De Acción
Target of Action
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a potent inhibitor of 12/15-Lipoxygenases (LO) and also inhibits 5-LO . Lipoxygenases are iron-containing enzymes that catalyze the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs) and other bioactive lipid mediators .
Mode of Action
CDC directly inhibits the activity of 12/15-LO and 5-LO, reducing their ability to convert arachidonic acid into HPETEs . This inhibition results in a decrease in the production of these bioactive lipid mediators.
Biochemical Pathways
The primary biochemical pathway affected by CDC is the lipoxygenase pathway of arachidonic acid metabolism . By inhibiting 12/15-LO and 5-LO, CDC reduces the production of HPETEs, which are involved in various physiological and pathological processes, including inflammation and allergic responses.
Pharmacokinetics
It is known that cdc is soluble in dmso at a concentration of 50 mg/ml , suggesting that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The inhibition of 12/15-LO and 5-LO by CDC leads to a decrease in the production of HPETEs . This can result in a reduction of inflammation and allergic responses, as these lipid mediators are involved in these processes. For example, CDC has been shown to mitigate the destruction of the endothelial cell barrier in a mouse diabetes mellitus model .
Action Environment
The action of CDC can be influenced by various environmental factors. For instance, the presence of high glucose levels can increase the transport of dextran, an effect that is partially suppressed by CDC This suggests that the efficacy of CDC can be influenced by the metabolic state of the organism
Análisis Bioquímico
Biochemical Properties
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate interacts with enzymes such as 5-Lipoxygenase, 12-LO, and 15-LO . It reduces 5-LO activity in cell-free assays . The nature of these interactions involves direct inhibition, leading to reduced enzyme activity .
Cellular Effects
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has been shown to influence cell function by altering vascular endothelial (VE)-cadherin and β‐catenin phosphorylation levels . It does not alter total protein expression but does affect protein phosphorylation .
Molecular Mechanism
At the molecular level, Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation . This results in changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has been observed to alter the endothelial cell barrier in high glucose conditions . This suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has been used in research for type 1 diabetes mellitus .
Metabolic Pathways
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is involved in the lipoxygenase pathway, interacting with enzymes such as 5-LO, 12-LO, and 15-LO .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate typically involves the reaction of cinnamyl alcohol with 3,4-dihydroxybenzaldehyde in the presence of a cyanating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate: Potent inhibitor of 12/15-lipoxygenases.
Cinnamyl-3,4-dihydroxy-beta-cyanocinnamate: Similar structure but different positional isomer.
Cinnamyl-3,4-dihydroxy-gamma-cyanocinnamate: Another positional isomer with distinct properties.
Uniqueness
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is unique due to its specific inhibition of 12/15-lipoxygenases, making it a valuable tool in studying the role of these enzymes in various diseases. Its ability to modulate oxidative stress and inflammation further distinguishes it from other similar compounds .
Actividad Biológica
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of lipoxygenase enzymes. This article provides a comprehensive overview of the biological properties of CDC, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
CDC primarily functions as a potent inhibitor of lipoxygenases (LOs), specifically targeting 5-lipoxygenase (5-LO) and platelet-type 12-lipoxygenase (p12-LO). The inhibition of these enzymes is crucial because they are involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes.
- Inhibition Potency : CDC exhibits low nanomolar IC50 values (9-25 nM) against 5-LO in cell-free assays and shows a selectivity index of approximately 35 over p12-LO and 15-LO1 . This suggests that CDC is a highly selective inhibitor, making it a candidate for therapeutic interventions aimed at reducing inflammation.
Anti-inflammatory Activity
- In Vitro Studies : CDC has been shown to significantly reduce the formation of leukotriene B4 (LTB4) in human polymorphonuclear leukocytes and monocytes, demonstrating its anti-inflammatory potential in vitro with IC50 values ranging from 0.45 to 0.8 μM .
- In Vivo Models : In animal models, CDC has proven effective in reducing inflammation. For instance:
Neutrophil Recruitment
CDC's role extends to modulating neutrophil recruitment during inflammatory responses. Research indicates that inhibition of lipoxygenase pathways can reduce neutrophil migration associated with acute lung injury (ALI) by affecting chemokine receptor expression . Specifically:
- Studies have shown that CDC can inhibit neutrophil recruitment through modulation of the CXC chemokine receptor 2 (CXCR2) pathway, which is critical in ALI models .
Case Study: Corneal Epithelial Wound Healing
A study investigated the effect of CDC on corneal epithelial cells stimulated by epidermal growth factor (EGF). The findings revealed:
- CDC partially inhibited EGF-induced lipoxin A4 synthesis and subsequent wound healing processes. The activation pathways involved ERK1/2 and p38 MAPK signaling cascades .
Research Findings Summary Table
Propiedades
Número CAS |
132465-11-3 |
---|---|
Fórmula molecular |
C19H15NO4 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
3-phenylprop-2-enyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2 |
Clave InChI |
XGHYFEJMJXGPGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.